D-3-クロロフェニルアラニン

概要

説明

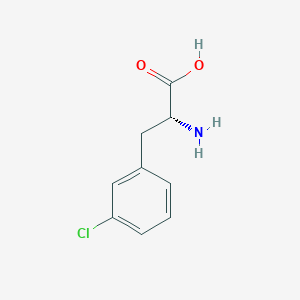

3-Chloro-D-phenylalanine is an organic compound with the chemical formula C9H10ClNO2. It is a derivative of D-phenylalanine, where a chlorine atom is substituted at the third position of the benzene ring. This compound is primarily used in research and has applications in various scientific fields .

科学的研究の応用

3-Chloro-D-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its effects on enzyme activity and protein synthesis.

Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

生化学分析

Biochemical Properties

D-3-Chlorophenylalanine is known to interact with several enzymes and proteins. For instance, it has been shown to inhibit tryptophan hydroxylase, a key enzyme in serotonin biosynthesis . This interaction can lead to a reduction in serotonin levels, which can have significant effects on behavioral plasticity .

Cellular Effects

The effects of D-3-Chlorophenylalanine on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it can affect the formation of long-term sensitization in certain organisms, such as the terrestrial snail, Helix lucorum .

Molecular Mechanism

At the molecular level, D-3-Chlorophenylalanine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it inhibits tryptophan hydroxylase, leading to a decrease in serotonin levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-3-Chlorophenylalanine can change over time. Studies have shown that it can affect the reconsolidation of long-term contextual memory . Information on its stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of D-3-Chlorophenylalanine can vary with different dosages in animal models. High doses of this compound can lead to significant weight loss and reduced strength

Metabolic Pathways

D-3-Chlorophenylalanine is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and can affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-D-phenylalanine typically involves the chlorination of D-phenylalanine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom on the benzene ring with a chlorine atom .

Industrial Production Methods

Industrial production of 3-Chloro-D-phenylalanine may involve more scalable methods, such as catalytic chlorination processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

化学反応の分析

Types of Reactions

3-Chloro-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions

Major Products Formed

Oxidation: Formation of 3-chloro-benzaldehyde or 3-chloro-benzoic acid.

Reduction: Formation of 3-chloro-phenylethylamine.

Substitution: Formation of various substituted phenylalanine derivatives

作用機序

The mechanism of action of 3-Chloro-D-phenylalanine involves its interaction with various molecular targets. It can act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The chlorine substitution on the benzene ring can influence the compound’s binding affinity and specificity towards its targets .

類似化合物との比較

Similar Compounds

- 3-Chloro-L-phenylalanine

- 4-Chloro-DL-phenylalanine

- 3,4-Dihydroxy-D-phenylalanine

- Fmoc-3-chloro-L-phenylalanine

Uniqueness

3-Chloro-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the position of the chlorine atom on the benzene ring. This configuration can result in different biological activities and chemical reactivity compared to its L- and DL- counterparts .

生物活性

3-Chloro-D-phenylalanine (3-Cl-D-Phe) is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of 3-Cl-D-Phe, including its synthesis, mechanisms of action, and implications in pharmacology and biochemistry.

- Molecular Formula : C9H10ClNO2

- CAS Number : 80126-52-9

- Purity : ≥ 97% (HPLC)

3-Chloro-D-phenylalanine is an analogue of phenylalanine, where a chlorine atom is substituted at the meta position of the phenyl ring. This modification can influence the compound's biological activity compared to its parent amino acid.

Synthesis

The synthesis of 3-Chloro-D-phenylalanine can be achieved through various methods, including:

- Biocatalytic Methods : Using engineered strains of Escherichia coli that express specific enzymes for stereoinversion.

- Chemical Synthesis : Traditional organic synthesis techniques involving chlorination reactions on D-phenylalanine derivatives.

Recent studies have demonstrated high yields and enantiomeric excess in the production of D-amino acids, including 3-Cl-D-Phe, using biocatalytic approaches that leverage enzyme systems for improved efficiency .

The biological activity of 3-Chloro-D-phenylalanine is linked to its interactions with various biochemical pathways:

- Neurotransmitter Systems : As a D-amino acid, it can influence neurotransmitter release and receptor activity, particularly in systems involving NMDA receptors.

- Protein Synthesis : It may act as an inhibitor or modulator in protein synthesis pathways due to its structural similarity to L-phenylalanine.

Pharmacological Implications

- Anticancer Activity : Research indicates that 3-Cl-D-Phe exhibits potential anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .

- Neuroprotective Effects : Studies suggest that it may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic interventions .

Case Study 1: Anticancer Properties

A study highlighted the ability of 3-Cl-D-Phe to induce apoptosis in human cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. This suggests potential applications in cancer therapy .

Case Study 2: Neuroprotective Effects

In an experimental model, administration of 3-Cl-D-Phe demonstrated a reduction in neuroinflammation and oxidative stress markers, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| CAS Number | 80126-52-9 |

| Purity | ≥ 97% (HPLC) |

| Anticancer Activity | Induces apoptosis |

| Neuroprotective Effects | Reduces neuroinflammation |

| Enzymatic Inhibition | Yes |

特性

IUPAC Name |

(2R)-2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313081 | |

| Record name | 3-Chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80126-52-9 | |

| Record name | 3-Chloro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is D-3-Chlorophenylalanine being investigated in the context of cryptophycin analogs?

A1: Cryptophycins are potent antimitotic agents that interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells []. The research paper you cited focuses on understanding how modifications to the cryptophycin structure, particularly at the C3 and ClO side chains, affect its anti-cancer activity []. D-3-Chlorophenylalanine is being used as a substitute for D-tyrosine in the cryptophycin structure. This substitution introduces a chlorine atom at the C3' position, potentially impacting the molecule's interaction with tubulin and its overall biological activity [].

Q2: What is the significance of studying the structure-activity relationship of cryptophycin analogs?

A2: By systematically altering the structure of cryptophycin and observing the resulting changes in activity, researchers aim to identify the structural features crucial for its potent cytotoxic effects []. This knowledge can guide the development of more potent and selective anticancer agents with improved efficacy and potentially reduced side effects. Understanding the specific interactions between modified cryptophycins, like those incorporating D-3-Chlorophenylalanine, and their biological target (tubulin) can contribute to a deeper understanding of tubulin's structure and function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。